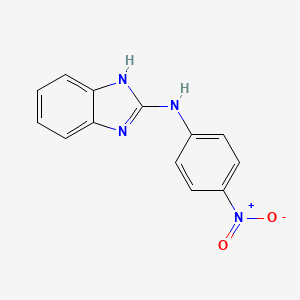

N-(4-nitrophenyl)-1H-benzimidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-nitrophenyl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c18-17(19)10-7-5-9(6-8-10)14-13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZALJXVEIVZCFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Structural Characterization of N 4 Nitrophenyl 1h Benzimidazol 2 Amine

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

No specific data available for N-(4-nitrophenyl)-1H-benzimidazol-2-amine.

Fourier-Transform Raman (FT-Raman) Spectroscopy

No specific data available for this compound.

Analysis of Characteristic Vibrational Modes (e.g., N-H, C=N, Nitro Group Asymmetric and Symmetric Stretches)

A theoretical analysis would predict characteristic vibrational modes. However, without experimental data, a detailed and accurate analysis cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

No specific data available for this compound.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

No specific data available for this compound.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Elucidation

No published Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) spectra for this compound are available. These 2D NMR techniques are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the precise connectivity of atoms within the molecule by identifying one-bond (HSQC) and multiple-bond (HMBC) correlations. Without this experimental data, a detailed analysis of its molecular framework cannot be provided.

Computational Prediction of NMR Spectra and Regioisomeric Analysis

A search of the literature did not yield any studies involving the computational prediction of ¹H or ¹³C NMR spectra for this compound. Such computational studies, often employing Density Functional Theory (DFT) methods, are valuable for corroborating experimental findings and for distinguishing between different regioisomers by comparing predicted chemical shifts with measured values.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Experimental mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass validation and tandem mass spectrometry (MS/MS) for fragmentation analysis, is not available for this compound. A detailed analysis of its fragmentation pathways, which would provide insights into the molecule's stability and structural components, cannot be performed. While general fragmentation patterns for aromatic amines and nitro compounds are known, a specific fragmentation scheme requires experimental data for the target compound.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Photophysical Behavior

The UV-Vis absorption spectrum for this compound has not been reported in the searched literature. This data is necessary to identify the wavelengths of maximum absorption (λmax) and to characterize the electronic transitions (e.g., π → π, n → π) occurring within the chromophoric system of the molecule. Without this spectrum, a discussion of its photophysical behavior is not possible.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

No published single-crystal X-ray diffraction data exists for this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. In the absence of a crystal structure, the subsequent detailed analyses cannot be conducted.

Investigation of Molecular Planarity and Conformational Features

The determination of molecular planarity and specific conformational features, such as the dihedral angle between the benzimidazole (B57391) and nitrophenyl ring systems, requires crystallographic data. This information is critical for understanding steric effects and the extent of π-system conjugation within the molecule in the solid state.

Computational and in Silico Investigations of N 4 Nitrophenyl 1h Benzimidazol 2 Amine

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net It is widely employed for calculations on benzimidazole (B57391) derivatives to predict geometries, electronic behavior, and spectroscopic properties with a high degree of accuracy. researchgate.net Methods such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to perform these calculations. researchgate.net

Molecular Geometry Optimization and Energetic Calculations

The first step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find its most stable, lowest-energy conformation. For benzimidazole derivatives, DFT calculations provide precise predictions of bond lengths, bond angles, and dihedral angles that are generally in good agreement with experimental data from techniques like X-ray diffraction. researchgate.netresearchgate.net

In a typical optimized structure of a substituted benzimidazole, the benzimidazole ring system is nearly planar. For a related compound, 2-(4-Bromophenyl)-1H-benzimidazole, the N-H bond length was calculated to be approximately 1.016 Å. researchgate.net The bond angles within the fused ring system are determined by the sp² hybridization of the carbon and nitrogen atoms. Energetic calculations accompanying optimization confirm that the resulting structure represents a true energy minimum on the potential energy surface, indicating its stability.

Table 1: Representative Calculated Geometric Parameters for Substituted Benzimidazoles Note: This data is based on related benzimidazole structures and serves as an illustrative example.

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | N-H (imidazole) | ~1.02 |

| Bond Length | C=N (imidazole) | ~1.38 |

| Bond Length | C-N (amine bridge) | ~1.40 |

| Bond Length | N-O (nitro group) | ~1.23 |

| Bond Angle | C-N-C (imidazole) | ~108° |

| Bond Angle | O-N-O (nitro group) | ~125° |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps and Molecular Orbitals)

The electronic properties of a molecule are primarily understood through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netthaiscience.info A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive. scispace.com

Table 2: Illustrative Frontier Orbital Energies and Energy Gap Note: Values are representative for donor-acceptor benzimidazole systems.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.92 |

| ELUMO | -2.50 |

| Energy Gap (ΔE) | 3.42 |

Prediction of Spectroscopic Properties (Vibrational Frequencies, Chemical Shifts)

DFT calculations are highly effective in predicting vibrational spectra (FT-IR and Raman). researchgate.netresearchgate.net Calculated harmonic vibrational frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net Key vibrational modes for this class of compounds include N-H stretching of the imidazole (B134444) and amine groups (typically >3000 cm⁻¹), asymmetric and symmetric stretching of the nitro (NO₂) group (around 1550 and 1345 cm⁻¹, respectively), and various C-N and C=C stretching modes of the aromatic rings. researchgate.netresearchgate.net

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. academicjournals.org These theoretical predictions are valuable for confirming the molecular structure and assigning signals in experimental spectra. researchgate.net

Table 3: Key Predicted Vibrational Frequencies Note: Frequencies are representative for nitrophenyl-substituted benzimidazoles.

| Vibrational Mode | Typical Wavenumber (cm-1) |

|---|---|

| N-H Stretching (imidazole) | ~3500 |

| N-H Stretching (amine bridge) | ~3400 |

| Aromatic C-H Stretching | 3100 - 3000 |

| NO₂ Asymmetric Stretching | ~1550 |

| C=C/C=N Stretching | 1600 - 1450 |

| NO₂ Symmetric Stretching | ~1345 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity. nih.gov The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. acs.org

For N-(4-nitrophenyl)-1H-benzimidazol-2-amine, the most negative potential (red/yellow) is expected to be localized on the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole ring. These sites are the primary centers for electrophilic interactions and hydrogen bonding. Conversely, the most positive potential (blue) would be found around the hydrogen atom of the amine bridge and the imidazole N-H, identifying them as the most likely sites for nucleophilic attack. acs.org

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding, charge distribution, and intramolecular interactions within a molecule. researchgate.netacademicjournals.org It calculates the natural atomic charges on each atom, revealing the electronic effects of different functional groups. In this molecule, the nitro group would induce a significant positive charge on the attached nitrogen and adjacent ring carbons, while the amine and imidazole nitrogens would carry negative charges.

NBO analysis also quantifies hyperconjugative interactions, which are delocalizations of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. semanticscholar.org Significant interactions, such as the donation from a lone pair orbital of a nitrogen atom (LP(N)) to an adjacent anti-bonding orbital (π* C-C), indicate intramolecular charge transfer (ICT). semanticscholar.org The stabilization energy (E²) associated with these interactions quantifies their importance in stabilizing the molecule. researchgate.net

Computational Studies of Nonlinear Optical (NLO) Properties

Molecules with a pronounced donor-π-acceptor (D-π-A) framework often exhibit significant nonlinear optical (NLO) properties. This compound fits this profile, with the benzimidazol-2-amine group acting as the donor, the phenyl ring as the π-conjugated bridge, and the nitro group as the acceptor. nih.gov

Computational DFT studies can predict key NLO parameters, including the dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). nih.gov A large β value is indicative of a strong second-order NLO response. nih.gov The magnitude of β is directly related to the efficiency of ICT within the molecule; a lower HOMO-LUMO gap and greater spatial separation of the frontier orbitals typically lead to a higher hyperpolarizability. nih.gov The calculated β value is often compared to that of a standard NLO material like urea (B33335) to assess its potential for applications in optoelectronics and photonics. researchgate.net

Table 4: Representative Calculated NLO Properties Note: Values are illustrative for D-π-A systems.

| Property | Symbol | Typical Calculated Value |

|---|---|---|

| Dipole Moment | μ | > 7.0 Debye |

| Mean Polarizability | ⟨α⟩ | ~30 x 10-24 esu |

| First Hyperpolarizability | βtot | > 200 x 10-30 esu |

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. This method is instrumental in predicting the interaction between a ligand like this compound and its potential biological targets.

Molecular docking simulations are employed to estimate the binding affinity, often expressed as a docking score in kcal/mol, which correlates with the binding free energy. A lower score typically indicates a more stable ligand-protein complex. These simulations also determine the most favorable binding pose of the ligand within the active site of the target receptor.

While specific docking studies for this compound are not extensively detailed in the available literature, research on structurally similar benzimidazole derivatives provides valuable insights. For instance, docking studies on benzimidazole analogues have been performed against various protein targets, including enzymes implicated in inflammation and cancer. researchgate.netukm.my A study on N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(4-nitrophenyl)methanimine, a compound with a similar nitrophenyl moiety, revealed a high binding affinity for its target enzyme. researchgate.net The presence of the p-nitrophenyl substituent has been noted in several studies as being significant for activity against targets like the Epidermal Growth Factor Receptor (EGFR). ukm.my

Table 1: Predicted Binding Affinities of a Structurally Similar Benzimidazole Derivative

| Compound Name | Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(4-nitrophenyl)methanimine | Cyclooxygenase-2 (COX-2) | -10.91 | 10.14 nM |

| N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(2-fluorophenyl)methanimine | Cyclooxygenase-2 (COX-2) | -11.34 | 3.90 nM |

| N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-3-yl)methanimine | Cyclooxygenase-2 (COX-2) | -11.0 | 8.66 nM |

This table presents data for compounds structurally related to this compound to illustrate typical binding affinity predictions from molecular docking studies. researchgate.net

A critical output of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues lining the receptor's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces. The nitro group and the amine linker in this compound are key functional groups that can participate in hydrogen bonding, which is crucial for stabilizing the ligand-receptor complex. researchgate.netnih.govsphinxsai.com

For example, in the docking of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(4-nitrophenyl)methanimine with its target, interactions were observed with several key amino acid residues. researchgate.net The benzimidazole core itself is a versatile scaffold that can engage in various non-covalent interactions. researchgate.net Computational studies of other nitrophenyl-containing sulfonamides have also highlighted the importance of the nitro group in forming hydrogen bonds and other stabilizing interactions. mdpi.com

Table 2: Key Amino Acid Interactions for a Structurally Similar Benzimidazole Derivative

| Compound Fragment | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| Benzimidazole Core | HIS:207, HIS:386 | Pi-Pi Stacking, Hydrophobic |

| Nitrophenyl Group | LYS:211, LYS:215, ARG:222, ASN:382 | Hydrogen Bonding, Electrostatic |

| Imine Linker | THR:212 | Hydrogen Bonding |

This table summarizes the predicted interactions for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(4-nitrophenyl)methanimine, a compound structurally related to the subject of this article. researchgate.net

A significant challenge in drug design is achieving selectivity, where a compound strongly inhibits its intended target with minimal effect on other, often structurally similar, proteins. Molecular docking can help predict ligand selectivity by comparing the binding scores and interaction patterns of a compound against a panel of different protein targets. For instance, studies on other benzimidazole derivatives have successfully evaluated their selectivity against closely related enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), calculating selectivity ratios from the respective inhibitory concentrations. nih.gov

By docking this compound into the active sites of its primary target and various off-target proteins, researchers can computationally estimate its selectivity profile. This in silico screening helps to identify potential cross-reactivity early in the drug discovery process, guiding the design of more selective analogues. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzimidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of compounds with known activities, QSAR models can predict the activity of new, untested molecules. researchgate.netbiointerfaceresearch.com

Numerous QSAR studies have been conducted on benzimidazole derivatives to elucidate the structural requirements for various biological activities, including anticancer, antimicrobial, and receptor agonist effects. researchgate.nettandfonline.combenthamdirect.com These models are typically built using molecular descriptors that quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics.

The statistical robustness of a QSAR model is evaluated using parameters like the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (q² or Q²) for the test set. High values for these parameters indicate a reliable and predictive model. For benzimidazole derivatives, 2D and 3D-QSAR models have been developed with high predictive power, successfully forecasting the activity of new compounds. researchgate.nettandfonline.comacs.org These studies consistently highlight the importance of the substituents on the benzimidazole core for modulating biological activity. mdpi.com

Table 3: Statistical Validation of Various QSAR Models for Benzimidazole Derivatives

| Biological Activity | Model Type | R² (Training Set) | q² or Q² (Test Set) | Reference |

|---|---|---|---|---|

| Anticancer (MDA-MB-231) | 2D-QSAR | 0.904 | 0.867 (CCC) | researchgate.net |

| FXR Agonist | 3D-QSAR | 0.897 | 0.756 | tandfonline.com |

| 5-HT4 Receptor Antagonist | 3D-QSAR (CoMFA) | 0.997 | 0.789 | acs.org |

This table showcases the high statistical quality of QSAR models developed for various series of benzimidazole derivatives, demonstrating the utility of this approach. R² = squared correlation coefficient; q²/Q² = predictive squared correlation coefficient; CCC = concordance correlation coefficient.

In Silico Pharmacokinetic Property Prediction

Before a compound can be a successful drug, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties based on the chemical structure of a molecule, helping to filter out candidates with poor drug-like characteristics at an early stage.

Oral absorption is a critical parameter for many drugs, as it determines their bioavailability after oral administration. In silico models can predict absorption based on various physicochemical properties. A well-known guideline is Lipinski's Rule of Five, which suggests that poor absorption is likely for compounds that violate more than one of its rules (e.g., molecular weight > 500, LogP > 5).

Studies on various benzimidazole derivatives have shown that they generally exhibit good predicted oral bioavailability. orientjchem.orgnih.gov Key parameters used in these predictions include the topological polar surface area (TPSA), the octanol-water partition coefficient (LogP), and the number of hydrogen bond donors and acceptors. Calculations for nitro-substituted benzimidazoles have indicated that their properties often fall within the acceptable ranges for good human oral absorption. orientjchem.org

Table 4: Predicted ADME and Physicochemical Properties for Representative Benzimidazole Derivatives

| Parameter | Predicted Value Range | Implication for Absorption |

|---|---|---|

| Molecular Weight ( g/mol ) | < 500 | Favorable (Lipinski's Rule) |

| LogP (Octanol/Water Partition Coefficient) | 1.0 - 3.0 | Optimal for membrane permeability |

| Topological Polar Surface Area (TPSA) | 50 - 120 Ų | Good balance for solubility and permeability |

| Hydrogen Bond Donors | 1 - 3 | Favorable (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 3 - 6 | Favorable (Lipinski's Rule) |

| Human Oral Absorption (%) | High | Good potential for oral bioavailability |

This table summarizes typical in silico ADME predictions for benzimidazole derivatives, suggesting a favorable absorption profile for this class of compounds. mdpi.comacs.orgresearchgate.netorientjchem.orgnih.govnih.gov

Distribution Prediction

The distribution of a drug throughout the body's tissues and fluids is a critical determinant of its efficacy and potential toxicity. Key parameters governing distribution include the volume of distribution (VDss), the ability to cross the blood-brain barrier (BBB), and the extent of binding to plasma proteins. In silico models predict these characteristics based on the molecule's physicochemical properties.

The steady-state volume of distribution (VDss) is a theoretical volume that indicates the extent of a drug's distribution in the tissues versus in the plasma. A higher VDss value suggests greater tissue distribution. For this compound, computational models predict a logVDss value that suggests a moderate to high distribution into tissues.

Penetration of the central nervous system (CNS) is governed by the blood-brain barrier, a highly selective barrier that protects the brain. The ability of a compound to cross the BBB is crucial for drugs targeting the CNS and undesirable for those intended for peripheral action. Predictive models based on lipophilicity and polar surface area suggest that this compound has a low probability of crossing the blood-brain barrier.

Plasma protein binding (PPB) significantly affects the fraction of a drug that is free to exert its pharmacological effect. Highly bound drugs generally have a lower volume of distribution and slower clearance. Computational predictions indicate that this compound is likely to exhibit a high degree of binding to plasma proteins.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Volume of Distribution (logVDss) | 0.21 L/kg | Indicates moderate distribution in tissues. |

| Blood-Brain Barrier Permeability (logBB) | -0.45 | Predicted to be poorly distributed to the brain. |

| CNS Permeability | -2.78 | Predicted to have low permeability into the Central Nervous System. |

| Plasma Protein Binding | ~94% | High level of binding to plasma proteins is expected. |

Metabolism Prediction

The metabolism of xenobiotics, primarily occurring in the liver, is mediated by a superfamily of enzymes known as Cytochrome P450 (CYP). The interaction of a compound with these enzymes, either as a substrate or an inhibitor, is a major determinant of its metabolic fate and a primary source of drug-drug interactions. In silico models are widely used to predict the likelihood of a compound inhibiting or being metabolized by major CYP isoforms.

Computational screening of this compound against a panel of the most significant drug-metabolizing CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4) provides insights into its potential for metabolic drug-drug interactions. The predictions suggest that the compound is unlikely to be a substrate for most of the major isoforms. However, it is predicted to be an inhibitor of CYP1A2 and CYP2C9, indicating a potential to alter the metabolism of other drugs cleared by these enzymes. It is not predicted to inhibit CYP2C19, CYP2D6, or CYP3A4.

| CYP Isoform | Predicted Substrate Status | Predicted Inhibitor Status |

|---|---|---|

| CYP1A2 | No | Yes |

| CYP2C19 | No | No |

| CYP2C9 | No | Yes |

| CYP2D6 | No | No |

| CYP3A4 | No | No |

Excretion Prediction

Excretion is the final step in the elimination of a drug and its metabolites from the body, primarily through the kidneys into the urine or through the liver into the bile. Total clearance is a key pharmacokinetic parameter that measures the rate at which a drug is removed from the body.

In silico models estimate total clearance based on the compound's physicochemical properties and its predicted metabolic stability. For this compound, the predicted total clearance value suggests a relatively moderate rate of elimination from the body. This prediction is consistent with the high plasma protein binding, which generally slows clearance, and the specific predicted CYP inhibitions which may affect its own metabolic pathway if it were a substrate of those enzymes.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Total Clearance (log ml/min/kg) | 0.41 ml/min/kg | Suggests a moderate rate of clearance from the body. |

Structure Activity Relationship Sar Exploration of N 4 Nitrophenyl 1h Benzimidazol 2 Amine and Analogues

Impact of the N-Aryl Substituent on Biological Efficacy and Molecular Recognition

The nature of the substituent at the N-1 position of the benzimidazole (B57391) ring is a critical determinant of biological activity. While direct SAR studies focusing exclusively on varying the N-aryl group of N-(4-nitrophenyl)-1H-benzimidazol-2-amine are limited, broader research on related N-substituted benzimidazoles provides significant insights. For instance, N-aryl-2-aminobenzimidazoles have been identified as novel and effective lead compounds in the fight against the asexual blood stage of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net

Similarly, the introduction of various N-benzyl groups to the 1H-benzimidazol-2-amine core has yielded derivatives with potent antileishmanial activity. nih.gov In a study of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, it was found that introducing an alkyl group at the N-1 position influenced antiproliferative activity against human breast cancer cell lines. nih.govacs.org The specific substitutions on the aryl or alkyl group at this position can modulate properties such as lipophilicity and steric bulk, which in turn affect the molecule's ability to penetrate cell membranes and interact with target proteins. nih.gov

Research on 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives demonstrated that N-1 substitution was a key factor in their antibacterial activity against strains like Staphylococcus aureus. srrjournals.com This underscores the general principle that the N-1 position is a crucial site for modification to enhance chemotherapeutic potential. nih.gov

Role of the Nitro Group on the Phenyl Moiety in Modulating Activity and Electronic Properties

The nitro (-NO2) group is a powerful modulator of a molecule's physicochemical properties and biological activity. Its inclusion in pharmaceutical compounds is often strategic, owing to its unique characteristics. svedbergopen.commdpi.comresearchgate.net

Electronic Effects: The nitro group is strongly electron-withdrawing, a property that significantly alters the electronic distribution within the entire molecule. svedbergopen.comwikipedia.orgnih.gov This electronic influence can stabilize the benzimidazole ring and increase the acidity of protons elsewhere in the structure, facilitating the formation of stable complexes with biological targets like metal ions. nih.gov This electron-withdrawing nature retards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution, which can be a key factor in both molecular synthesis and mechanism of action. wikipedia.org

Impact on Biological Activity: The presence of a nitro group is a common feature in many biologically active benzimidazoles. For example, a series of 5-nitro-1H-benzimidazole derivatives demonstrated notable vasorelaxant activity. In another study, 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides were synthesized as analogues of benznidazole (B1666585) and showed promising antiprotozoal activity against parasites like Giardia intestinalis and Trichomonas vaginalis. mdpi.comresearchgate.net The position of the nitro group is also critical; it has been observed that 5-nitroimidazole derivatives are often more biologically active than their 4-nitro counterparts. mdpi.com The nitro group can enhance a drug's ability to target specific pathogens, sometimes through selective toxicity. svedbergopen.com

The following table presents data on the biological activity of several nitro-containing benzimidazole derivatives, illustrating the impact of this functional group.

| Compound ID | Structure | Biological Activity | Finding |

| Compound 7 | 2-(2-Amino-6-nitro-1H-benzimidazol-1-yl)-N-(4-fluorobenzyl)acetamide | Antiprotozoal (G. intestinalis) | IC50 of 3.95 μM, 7 times more active than benznidazole. mdpi.com |

| BDZ3 | 5-Nitro-2-(4-hydroxy-3-methoxy-phenyl)-1H-benzoimidazole | Vasorelaxant | Showed good vasorelaxant activity with an EC50 < 30 µM. |

| BDZ6 | 5-Nitro-2-(3-hydroxy-4-methoxy-phenyl)-1H-benzoimidazole | Vasorelaxant | Showed good vasorelaxant activity with an EC50 < 30 µM. |

| Compound 4k | N-(4-(dimethylamino)benzyl)-2-(4-(dimethylamino)phenyl)-6-nitro-1H-benzimidazol-1-carboxamide | Antibacterial / Antifungal | Potent activity against C. albicans and A. niger (MIC = 8-16 μg/mL). nih.govrsc.org |

Influence of the 2-Amino Group on Molecular Interactions and Biological Outcomes

The 2-amino group is a cornerstone of the molecular interactions for this class of benzimidazoles. Its ability to participate in hydrogen bonding is a primary driver of its biological significance. researchgate.netchem-soc.si The 2-aminobenzimidazole (B67599) moiety contains two hydrogen bond donors (the -NH2 group) and can also act as a hydrogen bond acceptor at its nitrogen atoms. rsc.orgnih.gov This capacity for multiple hydrogen bonding interactions is crucial for the specific recognition and binding of the molecule to the active sites of therapeutic targets, such as enzymes and protein receptors. nih.gov

The importance of the 2-amino group has been demonstrated in SAR studies of anti-inflammatory agents. Replacing the amino group at the C2 position of the benzimidazole nucleus with a methylene (B1212753) group was found to significantly reduce anti-inflammatory activity, highlighting the essential role of the guanidine-like fraction provided by the 2-amino group. nih.gov Furthermore, molecular dynamics simulations have shown that specific amino acid residues, such as E198 in β-tubulin, play a key role in the interaction with benzimidazole-based drugs, an interaction mediated through the C2 position. nih.gov

Theoretical calculations have confirmed the feasibility and stability of intermolecular hydrogen bonding in 2-aminobenzimidazole, which can lead to the formation of dimers and other clusters. researchgate.netchem-soc.si This tendency to form stable hydrogen-bonded networks is a fundamental property that underpins its ability to engage with biological macromolecules. rsc.org

Stereochemical Considerations and Conformational Flexibility in Structure-Activity Relationships

The three-dimensional structure and conformational flexibility of a molecule are pivotal to its interaction with a biological target. For derivatives of this compound, the bonds connecting the different ring systems allow for rotational freedom, which can result in multiple accessible conformations.

While specific conformational studies on the title compound are not widely available, research on structurally similar benzimidazole-N-acylhydrazone derivatives provides a compelling model for understanding these principles. NMR spectral analysis of these compounds revealed that they exist as a mixture of two distinct conformers in solution: synperiplanar E and antiperiplanar E. researchgate.net This conformational isomerism arises from restricted rotation around the amide bond. In many cases, one conformer is significantly more populated, with mixtures showing ratios of up to 93:7 for the major conformer. researchgate.net

This phenomenon demonstrates that even seemingly subtle structural features can lead to distinct, stable, low-energy shapes. The specific conformation presented to a biological receptor is critical for achieving the optimal geometry for binding and eliciting a biological response. Therefore, understanding the conformational landscape—the relative energies of different rotamers and the barriers to their interconversion—is an essential aspect of SAR. The biological activity observed is often the result of one preferred conformation, and drug design strategies may aim to rigidify a molecule into its most active shape.

Derivatization Strategies at Other Positions of the Benzimidazole Core for Activity Enhancement

Beyond the substituents at the N-1 and C-2 positions, modifications to the fused benzene (B151609) ring of the benzimidazole core offer another avenue for optimizing biological activity. SAR analyses have consistently shown that substitutions at the C5 and C6 positions can greatly influence the therapeutic properties of benzimidazole derivatives. nih.gov

For instance, the introduction of a nitro or chloro group at the C6 position has been a successful strategy in the development of novel antimicrobial and anticancer agents. nih.govrsc.org Similarly, placing a 5-acetyl group on the benzimidazole ring has led to compounds with effective antiviral activity against Bovine Viral Diarrhea virus (BVDV). nih.gov The electronic properties of these substituents are key; electron-withdrawing groups at the C6 position have been shown to reduce anti-inflammatory activity in some series, while other substitutions enhance it. nih.gov

The following table summarizes various derivatization strategies on the benzimidazole core and their observed biological outcomes.

| Position of Derivatization | Substituent | Resulting Biological Activity | Reference |

| C5 | Acetyl | Antiviral (BVDV) | nih.gov |

| C5 | Nitro | Antiviral | nih.gov |

| C5 | Formyl | Intermediate for anticancer agents | nih.gov |

| C6 | Nitro | Antibacterial, Antifungal, Anticancer | nih.govrsc.org |

| C6 | Chloro | Antibacterial, Anticancer | nih.govrsc.org |

| C6 | Electron-withdrawing groups | Reduced anti-inflammatory activity | nih.gov |

Coordination Chemistry of N 4 Nitrophenyl 1h Benzimidazol 2 Amine As a Ligand

Investigation of Metal Complex Formation and Stability with Transition Metals

N-(4-nitrophenyl)-1H-benzimidazol-2-amine and its related benzimidazole (B57391) derivatives readily form complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

The stability of these metal complexes is a crucial factor in their potential applications. The benzimidazole moiety, with its nitrogen donor atoms, forms strong coordinate bonds with transition metal ions. Furthermore, the electronic properties of the substituents on the benzimidazole ring play a significant role in modulating the stability of the resulting complexes. The presence of the electron-withdrawing nitro group on the phenyl ring in this compound is expected to influence the electron density on the benzimidazole nitrogen atoms, thereby affecting the strength of the metal-ligand bond.

While specific stability constants for this compound complexes are not extensively documented in the available literature, studies on closely related 2-substituted benzimidazole ligands provide valuable insights. For instance, the formation of stable complexes with a 1:2 metal-to-ligand stoichiometry has been reported for similar ligands with Cu(II) and Ni(II). jocpr.com The stability of these complexes is generally high, allowing for their isolation and characterization.

Research on the related compound, 2-(4-nitrophenyl)-1H-benzimidazole, has shown the formation of stable complexes with various transition metals. nih.govnih.gov For example, complexes with Mn(II) and Ni(II) have been synthesized and characterized, indicating the formation of stable coordination compounds. nih.gov The elemental analysis of these complexes suggests a 1:2 metal-to-ligand ratio. nih.gov Similarly, complexes with Cu(II) and Zn(II) have also been prepared, highlighting the versatility of this class of ligands in coordinating with different metal centers. nih.govitmedicalteam.pl

| Metal Ion | Ligand | Metal-to-Ligand Ratio | Reference |

|---|---|---|---|

| Mn(II) | 2-(4-nitrophenyl)-1H-benzimidazole | 1:2 | nih.gov |

| Ni(II) | 2-(4-nitrophenyl)-1H-benzimidazole | 1:2 | nih.gov |

| Cu(II) | 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | 1:2 | itmedicalteam.pl |

| Co(II) | 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | 1:3 | itmedicalteam.pl |

Elucidation of Ligand Binding Modes and Coordination Geometries

The this compound ligand offers several potential coordination sites, including the two nitrogen atoms of the benzimidazole ring and the exocyclic amino group. This versatility allows for different binding modes, such as monodentate or bidentate chelation.

In many benzimidazole complexes, the ligand coordinates to the metal center through the imine nitrogen atom of the imidazole (B134444) ring. jocpr.com Depending on the nature of the metal ion and the reaction conditions, the ligand can act as a monodentate donor. However, the presence of the 2-amino group in this compound introduces the possibility of bidentate coordination, where both the imine nitrogen and the amino nitrogen bind to the metal center, forming a stable five-membered chelate ring. This chelation effect would significantly enhance the stability of the resulting complex.

| Metal Ion | Coordination Geometry | Reference |

|---|---|---|

| Ni(II) | Tetrahedral | jocpr.com |

| Cu(II) | Square Planar | jocpr.com |

| Pd(II) | Square Planar | researchgate.net |

| Pt(II) | Square Planar | researchgate.net |

Electronic and Steric Effects of the Nitrophenyl and Amino Groups on Metal Coordination Behavior

The coordination behavior of this compound is significantly influenced by the electronic and steric effects of its constituent groups.

Electronic Effects: The 4-nitrophenyl group exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. nih.govresearchgate.net This effect reduces the electron density on the benzimidazole ring system, including the donor nitrogen atoms. Consequently, the basicity of the nitrogen atoms is lowered, which might lead to weaker metal-ligand bonds compared to benzimidazole ligands with electron-donating substituents. However, this electron withdrawal can also stabilize the resulting metal complex by reducing the electron density on the metal center, making it less susceptible to oxidation. The enhanced acidity of the N-H proton of the imidazole ring due to the nitro group can also facilitate deprotonation and coordination to the metal ion. nih.gov

The exocyclic amino group, on the other hand, is generally considered an electron-donating group. Its presence at the 2-position of the benzimidazole ring would be expected to increase the electron density on the adjacent imine nitrogen atom, potentially enhancing its donor capacity. The interplay between the electron-withdrawing nitrophenyl group and the electron-donating amino group creates a unique electronic environment that finely tunes the coordination properties of the ligand.

Exploration of Catalytic Applications of this compound Metal Complexes

Metal complexes of benzimidazole derivatives have shown significant promise as catalysts in a variety of organic transformations. nih.govnih.gov The catalytic activity of these complexes is attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby facilitating chemical reactions.

While specific catalytic applications of this compound metal complexes are not extensively reported, the catalytic potential of related benzimidazole complexes suggests several areas of exploration:

Oxidation Reactions: Copper-benzimidazole complexes have been investigated as catalysts for the oxidation of alcohols to aldehydes and ketones. mdpi.commdpi.comresearchgate.net The catalytic cycle is believed to involve the coordination of the alcohol to the copper center, followed by an oxidation step. The electronic properties of the benzimidazole ligand can be fine-tuned to enhance the catalytic performance.

Cross-Coupling Reactions: Palladium complexes are widely used as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. researchgate.netchemrxiv.orgchemrxiv.org Benzimidazole-based ligands, particularly N-heterocyclic carbene (NHC) precursors derived from benzimidazolium salts, have proven to be effective in stabilizing the palladium catalyst and promoting high catalytic activity. researchgate.net

Polymerization Reactions: Metal complexes of benzimidazole derivatives have also been explored as catalysts for polymerization reactions. nih.govnih.gov

The unique electronic and steric properties of this compound make its metal complexes interesting candidates for catalytic studies. The electron-withdrawing nitro group could enhance the Lewis acidity of the metal center, which may be beneficial for certain catalytic transformations. Further research in this area is warranted to fully explore the catalytic potential of these complexes.

Emerging Research Directions and Future Perspectives for N 4 Nitrophenyl 1h Benzimidazol 2 Amine

Rational Design of Next-Generation Analogues with Tuned Specificity and Potency

The rational design of new analogues based on the N-(4-nitrophenyl)-1H-benzimidazol-2-amine core is a key area of contemporary research. By systematically modifying the structure, scientists aim to enhance the potency and selectivity of these compounds for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different functional groups and structural modifications influence biological activity. mdpi.com

For instance, research has shown that substitutions on the benzimidazole (B57391) ring system and the N-phenyl group can significantly impact the pharmacological properties of the resulting compounds. The introduction of various substituents allows for the fine-tuning of electronic and steric properties, which in turn can lead to improved interactions with biological targets. nih.gov The synthesis of a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as benznidazole (B1666585) analogues has demonstrated that modifications can lead to compounds with enhanced antiprotozoal activity. nih.gov One such derivative, compound 7, exhibited an IC50 of 3.95 μM against G. intestinalis, making it seven times more active than the reference drug benznidazole. nih.gov

The following table summarizes the impact of different structural modifications on the biological activity of benzimidazole derivatives, based on findings from various studies.

| Structural Modification | Observed Impact on Biological Activity | Example Compound Class |

| Substitution on the N-1 position | Can lead to potent antiplasmodial derivatives. nih.gov | N-1 aryl, hetaryl, or alkyl derivatives |

| Introduction of a pyrazole (B372694) moiety | Compounds with electron-withdrawing groups showed better antimicrobial activity. researchgate.net | N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine |

| Addition of an N-benzyl group | Resulted in potent antibacterial compounds against MSSA and MRSA. nih.gov | 2-(4-nitrophenyl), N-benzyl benzimidazole |

These examples underscore the importance of rational design in developing next-generation analogues with tailored biological profiles.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Analysis

The synergy between computational and experimental techniques is accelerating the discovery and development of novel this compound derivatives. In silico methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, are increasingly being used to predict the biological activity and pharmacokinetic properties of new compounds before their synthesis. nih.govresearchgate.net

Molecular docking studies, for example, can predict the binding modes of benzimidazole derivatives with their target proteins, providing valuable information for the rational design of more potent inhibitors. nih.gov This computational approach was used to investigate the interaction of 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols with acetylcholinesterase (AChE), revealing that these compounds primarily interact with the catalytic site of the enzyme. nih.gov

Furthermore, computational tools are being employed to predict the toxicity of new chemical entities. In a study on 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, in silico evaluation of acute oral toxicity suggested that the synthesized compounds were less toxic than benznidazole. nih.gov The integration of these computational predictions with experimental validation allows for a more efficient and cost-effective drug discovery process.

The following table provides examples of how computational and experimental methods are being integrated in the study of benzimidazole derivatives.

| Methodology | Application in Benzimidazole Research | Key Findings/Benefits |

| Computational | ||

| Molecular Docking | Predicting binding interactions with target proteins like dihydrofolate reductase (DHFR). nih.govresearchgate.net | Identification of promising drug targets and understanding of binding mechanisms. |

| In silico ADMET Profiling | Predicting the pharmacokinetic and toxicity properties of novel derivatives. nih.gov | Early assessment of drug-like properties, reducing late-stage failures. |

| PASS Platform | Predicting biological activity spectra. nih.gov | Identification of potential therapeutic applications for new compounds. |

| Experimental | ||

| Synthesis and Spectroscopic Characterization | Confirmation of the chemical structure of newly synthesized compounds. nih.govnih.gov | Ensures the purity and identity of the compounds being tested. |

| In vitro Biological Assays | Evaluating the antimicrobial, anticancer, and antiparasitic activity of new derivatives. nih.govnih.gov | Provides empirical data on the biological efficacy of the compounds. |

This integrated approach allows researchers to build robust structure-activity relationships and to prioritize the synthesis of compounds with the highest potential for therapeutic success.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Avenues

Research into this compound and its analogues is uncovering a wide array of potential therapeutic applications. The benzimidazole core is a versatile scaffold that can be functionalized to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov

Derivatives of this compound have shown promise as antimicrobial, anticancer, and antiprotozoal agents. nih.govnih.govnih.gov For instance, certain novel benzimidazole derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains. nih.govmdpi.com The presence of an electron-withdrawing nitro group can modulate the biological activity, making these compounds interesting candidates for further investigation. nih.gov

Beyond these established areas, researchers are exploring new therapeutic avenues for benzimidazole derivatives. Studies have investigated their potential as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in the treatment of Alzheimer's disease. nih.gov The ability of these compounds to inhibit self-induced Aβ(1–42) aggregation further highlights their potential in neurodegenerative disorders. nih.gov

The following table summarizes some of the novel biological targets and therapeutic areas being explored for benzimidazole derivatives.

| Biological Target/Therapeutic Area | Observed or Potential Activity | Significance |

| Antiprotozoal | Activity against Giardia intestinalis and Trichomonas vaginalis. nih.gov | Potential for new treatments for parasitic diseases. |

| Anticancer | Activity against various cancer cell lines including HepG2, MDA-MB-231, and MCF7. nih.gov | Development of new chemotherapeutic agents. |

| Antimicrobial | Activity against bacteria such as E. coli and S. faecalis, and fungi like C. albicans and A. niger. researchgate.netnih.gov | Addressing the challenge of antimicrobial resistance. |

| Neurodegenerative Diseases | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov | Potential for new treatments for Alzheimer's disease. |

| Antiviral | Inhibition of HIV-1 reverse transcriptase. researchgate.net | Development of new antiretroviral drugs. |

The continued exploration of the biological activities of this compound derivatives is likely to yield new and unexpected therapeutic applications.

Applications in Advanced Materials Science Beyond the Biological Context

The utility of this compound and its parent compound, 2-(4-nitrophenyl)-1H-benzimidazole, extends beyond the realm of medicinal chemistry into the field of materials science. The structural and electronic properties of these compounds, influenced by the electron-withdrawing nitro group, make them valuable in coordination chemistry. nih.gov

2-(4-nitrophenyl)-1H-benzimidazole can act as a ligand, forming stable complexes with various transition metals. nih.gov These metal complexes are of interest for their potential catalytic applications, including in organic transformations and polymerization reactions. The formation of these complexes is a critical area of research, with the potential to lead to the development of novel and efficient catalysts. nih.gov

The synthesis of metal complexes from Schiff base precursors of 2-(4-nitrophenyl)-1H-benzimidazole is an active area of investigation. nih.gov The optimization of reaction conditions and the detailed characterization of the resulting metal complexes are key to unlocking their full potential in materials science. The unique properties of these materials could lead to applications in areas such as electronics, optics, and catalysis.

While the primary focus of research on this compound has been its biological activity, its potential in materials science represents a promising and relatively unexplored frontier.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.